LG101506

RXR Binding Affinity Rexinoid Potency Nuclear Receptor

Standard RXR pan-agonists (e.g., bexarotene, LG100268) induce hypertriglyceridemia and suppress the thyroid hormone axis, confounding metabolic and oncological data interpretation. LG101506 is a heterodimer-selective rexinoid that eliminates these confounds. • Thyroid axis sparing: no suppression in rodent models, unlike first-generation rexinoids. • No significant triglyceride elevation in normolipidemic Sprague Dawley rats. • Selectively activates RXR:PPARγ (and PPARα/δ) heterodimers; does not recruit RAR, LXR, or FXR partners. • Potentiates insulin-sensitizing activity of rosiglitazone while blocking TZD-induced weight gain in Zucker fatty rats. • Demonstrated lung carcinogenesis suppression in A/J mouse models without lipid dysregulation confounds.

Molecular Formula C25H34F2O3
Molecular Weight 420.5 g/mol
Cat. No. B1139084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLG101506
SynonymsAlternative Name: LG 1506
Molecular FormulaC25H34F2O3
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC(=CC(=O)O)C=CC=C(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F
InChIInChI=1S/C25H34F2O3/c1-16(12-22(28)29)10-9-11-17(2)19-13-18(24(3,4)5)14-20(25(6,7)8)23(19)30-15-21(26)27/h9-14,21H,15H2,1-8H3,(H,28,29)/b10-9+,16-12+,17-11-
InChIKeyBHIBZAZKKARFIM-XRYBSMBUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LG101506: A Heterodimer-Selective Rexinoid for RXR Research


LG101506 is a synthetic, orally bioavailable retinoid X receptor (RXR) modulator, also known as a rexinoid [1]. It belongs to a class of compounds that bind and activate RXR nuclear receptors. Unlike first-generation RXR agonists (pan-agonists) that broadly activate multiple RXR heterodimer complexes, LG101506 is characterized as a heterodimer-selective modulator [2]. It demonstrates high-affinity binding to RXR isoforms (RXRα, β, γ) and displays a distinct pharmacological profile aimed at retaining beneficial metabolic and anti-inflammatory effects while mitigating the adverse effect profile associated with classical rexinoids [1].

Why LG101506 Is Not Interchangeable with Other Rexinoids


Generic substitution among RXR ligands is scientifically invalid due to fundamental differences in their pharmacodynamic profiles. While compounds like bexarotene (LGD1069) are RXR pan-agonists, LG101506 functions as a selective RXR modulator (SERM-like) [1]. It specifically activates RXR:PPAR heterodimers (e.g., RXR:PPARγ) while failing to activate RXR partnered with RAR, LXR, or FXR [2]. This differential recruitment of heterodimer partners translates into distinct in vivo biological outcomes. For instance, classical rexinoids like LG100268 cause hypertriglyceridemia and suppress the thyroid axis, while LG101506 does not significantly elevate triglycerides in Sprague Dawley rats and spares the thyroid hormone axis [3]. Procurement based solely on RXR affinity without considering heterodimer selectivity and resultant physiological effects will lead to divergent and potentially confounding experimental results.

Quantitative Differentiation: LG101506 vs. Closest Rexinoid Analogs


LG101506 Exhibits >10-Fold Greater Binding Affinity for RXRα than Bexarotene

LG101506 demonstrates significantly higher binding affinity for the RXRα isoform compared to the first-generation FDA-approved rexinoid bexarotene (LGD1069) . This difference in affinity is a primary differentiator in target engagement potential at the molecular level.

RXR Binding Affinity Rexinoid Potency Nuclear Receptor

LG101506 Is a Highly Selective RXR Modulator with Negligible RAR Activity

A key differentiator for LG101506 is its pronounced selectivity for RXR over retinoic acid receptors (RARs). While bexarotene is also selective, the quantitative selectivity window for LG101506 is exceptionally large, minimizing confounding biological effects mediated by RAR pathways .

Rexinoid Selectivity RXR vs RAR Nuclear Receptor

LG101506's Heterodimer Selectivity Diverges from Pan-Agonists to Spare Thyroid Axis Suppression

Unlike RXR pan-agonists such as LG100268 that broadly activate multiple heterodimers, LG101506 selectively activates RXR:PPAR (α, γ, δ) complexes while failing to activate RXR paired with RAR, LXR, or FXR [1]. This molecular selectivity translates directly into a differentiated in vivo side effect profile, specifically the sparing of the thyroid hormone axis [2].

Heterodimer Selectivity Metabolic Syndrome Rexinoid Side Effects

LG101506 Mitigates Hypertriglyceridemia Observed with First-Generation Rexinoids

A major clinical limitation of rexinoids like bexarotene and LG100268 is the induction of hypertriglyceridemia. LG101506 was specifically designed to overcome this undesirable effect [1]. Direct in vivo comparison demonstrates a clear differentiation in this key safety parameter in a normolipidemic animal model.

Triglycerides Rexinoid Side Effects Lipid Metabolism

Optimal Research Applications for LG101506 Based on Differentiated Profile


In Vivo Metabolic Disease Research Requiring Absence of Thyroid Disruption

Researchers investigating insulin resistance, type 2 diabetes, or obesity in rodent models where thyroid hormone levels are a critical or confounding variable should select LG101506. Its heterodimer selectivity profile [1] and demonstrated lack of effect on the thyroid axis [2] make it the preferred tool over earlier rexinoids like LG100268 or bexarotene, which are known to suppress this axis and complicate data interpretation [2].

Chronic In Vivo Oncology Studies Where Hyperlipidemia Is a Confounding Factor

For long-term cancer prevention or treatment studies in animal models (e.g., A/J mouse lung carcinogenesis model [3]), LG101506 offers a key advantage over bexarotene and LG100268. Its profile shows no significant elevation of triglycerides in normolipidemic rats [4], avoiding the severe hypertriglyceridemia that is a hallmark and potential confounder of first-generation rexinoids. This enables a cleaner assessment of anti-tumor efficacy and anti-inflammatory mechanisms [3] without the interference of profound lipid dysregulation.

Mechanistic Studies of PPARγ-Centric Signaling in Adipogenesis and Insulin Sensitization

Investigators needing to specifically dissect the role of RXR:PPARγ heterodimer activation in processes like adipocyte differentiation or insulin signaling should employ LG101506. Its functional selectivity for RXR:PPAR heterodimers, coupled with its ability to enhance the insulin-sensitizing activity of PPARγ agonists like rosiglitazone while blocking associated weight gain [5], provides a unique pharmacological tool not replicated by pan-agonists such as bexarotene, which can promiscuously activate RXR heterodimers with RAR, LXR, and FXR [1].

Technical Documentation Hub

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38 linked technical documents
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